Tert-butyldimethylsilyl trichloroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

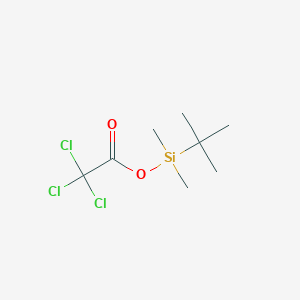

Tert-butyldimethylsilyl trichloroacetate, also known as this compound, is a useful research compound. Its molecular formula is C8H15Cl3O2Si and its molecular weight is 277.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protecting Group for Hydroxyl and Amine Functionalities

TBDMS-Cl is widely recognized for its effectiveness as a protecting group for alcohols and amines. The bulky tert-butyldimethylsilyl (TBDMS) group provides steric hindrance, which enhances the selectivity of reactions involving these functionalities.

- Mechanism of Protection : The reaction typically involves the formation of silyl ethers through the reaction of alcohols with TBDMS-Cl, often in the presence of a base such as imidazole or triethylamine. This process allows for the selective protection of hydroxyl groups while leaving other functional groups intact .

- Deprotection : TBDMS groups can be removed under mild acidic conditions or with fluoride sources, making them suitable for multi-step syntheses where selective deprotection is required .

Applications in Organic Synthesis

TBDMS-Cl plays a crucial role in various synthetic pathways, including acylation reactions and the synthesis of complex molecules.

- Acylation Reactions : The compound is utilized to facilitate regioselective acylation across oxirane systems. For instance, it has been employed in the synthesis of triglycerides from diacylglycerol silyl ethers using carboxylic acid anhydrides, yielding high enantiomeric purity and quantitative yields .

- Synthesis of Silyl Ethers : TBDMS-Cl is also instrumental in converting alcohols to their corresponding silyl ethers, which can then be further manipulated to create more complex structures. This application is particularly beneficial in synthesizing compounds with multiple functional groups .

Analytical Chemistry Applications

In analytical chemistry, TBDMS derivatives are crucial for enhancing the detectability of compounds during gas chromatography-mass spectrometry (GC-MS) analysis.

- Derivatization for Analysis : The introduction of TBDMS groups increases volatility and thermal stability, allowing for better separation and identification of analytes. This method has been effectively applied to analyze hydrolysis products of nerve agents, demonstrating its utility in toxicology and environmental monitoring .

Comparative Analysis of TBDMS Applications

The following table summarizes key applications of Tert-butyldimethylsilyl trichloroacetate across different fields:

| Application Area | Description | Benefits |

|---|---|---|

| Protecting Groups | Protects alcohols and amines during multi-step syntheses | Selective reactivity; easy deprotection |

| Organic Synthesis | Facilitates regioselective acylation reactions | High yields; improved stereochemistry |

| Analytical Chemistry | Enhances detectability in GC-MS analysis | Increased volatility; better separation |

Case Study 1: Synthesis of Triglycerides

In a study focused on synthesizing triglycerides from diacylglycerol silyl ethers, researchers utilized TBDMS-Cl to protect hydroxyl groups effectively. The resulting compounds exhibited high yields (>99%) and excellent regioselectivity, showcasing the reagent's efficacy in complex organic transformations .

Case Study 2: Environmental Monitoring

Another significant application involved the derivatization of nerve agent hydrolysis products using TBDMS reagents. This approach allowed for precise identification and quantification through advanced chromatographic techniques, highlighting its importance in environmental safety assessments .

Eigenschaften

CAS-Nummer |

108613-05-4 |

|---|---|

Molekularformel |

C8H15Cl3O2Si |

Molekulargewicht |

277.6 g/mol |

IUPAC-Name |

[tert-butyl(dimethyl)silyl] 2,2,2-trichloroacetate |

InChI |

InChI=1S/C8H15Cl3O2Si/c1-7(2,3)14(4,5)13-6(12)8(9,10)11/h1-5H3 |

InChI-Schlüssel |

BCRSOMADFWLHEK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OC(=O)C(Cl)(Cl)Cl |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OC(=O)C(Cl)(Cl)Cl |

Piktogramme |

Corrosive |

Synonyme |

tert-butyldimethylsilyl trichloroacetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.